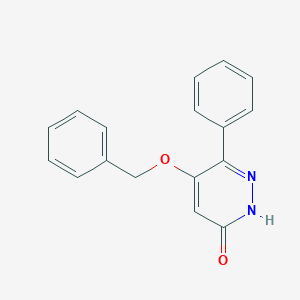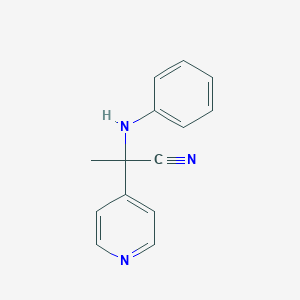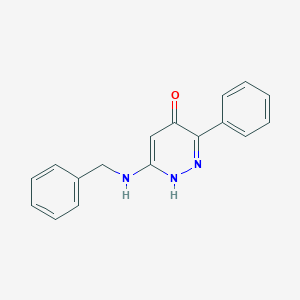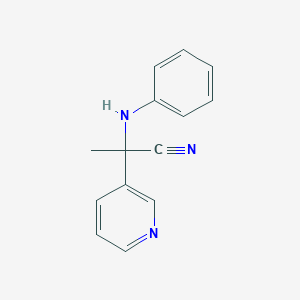
2-Anilino-2-pyridin-3-ylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-2-pyridin-3-ylpropanenitrile is an organic compound that features a pyridine ring and an aniline moiety connected through a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-pyridin-3-ylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine with an aniline derivative in the presence of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the use of pyridinylboronic acids and esters, which can be synthesized through halogen-metal exchange followed by borylation . This approach allows for the selective formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-2-pyridin-3-ylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or aniline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Anilino-2-pyridin-3-ylpropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Anilino-2-pyridin-3-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
2-Anilino-2-pyridin-3-ylpropanenitrile can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities, including kinase inhibition.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their diverse reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-anilino-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C14H13N3/c1-14(11-15,12-6-5-9-16-10-12)17-13-7-3-2-4-8-13/h2-10,17H,1H3 |
Clé InChI |
HQAJLDUHPSSFDV-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2 |
SMILES canonique |
CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
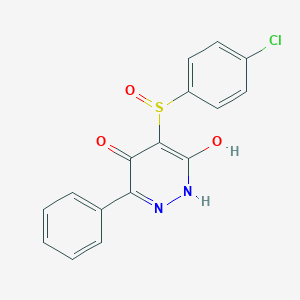
![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
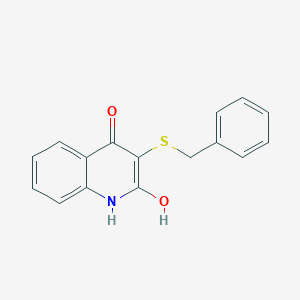
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)
